- High selectivity substituted pyrimidine PI3K inhibitor, World Intellectual Property Organization, , ,
Cas no 944401-72-3 (2-Amino-5-bromoisonicotinonitrile)
944401-72-3 structure
Product Name:2-Amino-5-bromoisonicotinonitrile
CAS No:944401-72-3
MF:C6H4BrN3
MW:198.020059585571
MDL:MFCD09907918
CID:1037442
PubChem ID:53440577
Update Time:2024-10-25
2-Amino-5-bromoisonicotinonitrile Chemical and Physical Properties
Names and Identifiers
-
- 2-Amino-5-bromoisonicotinonitrile
- 2-Amino-5-bromo-isonicotinonitrile
- 2-amino-5-bromopyridine-4-carbonitrile
- QC-862
- 2-Amino-5-bromo-4-pyridinecarbonitrile (ACI)
- SCHEMBL338485
- CS-0036617
- F13361
- 5-bromo-2-imino-1,2-dihydropyridine-4-carbonitrile
- A929154
- DTXSID80702671
- Z1198237746
- EN300-126603
- SB40141
- WEMPYBBWDHFMFG-UHFFFAOYSA-N
- J-507913
- MFCD09907918
- 944401-72-3
- AS-61512
- AKOS006313661
- 2-Amino-5-bromoisonicotinonitrile;2-Amino-5-bromo-isonicotinonitrile;2-amino-5-bromopyridine-4-carbonitrile;QC-862
- AKOS037645565
- SY123322
-
- MDL: MFCD09907918
- Inchi: 1S/C6H4BrN3/c7-5-3-10-6(9)1-4(5)2-8/h1,3H,(H2,9,10)
- InChI Key: WEMPYBBWDHFMFG-UHFFFAOYSA-N
- SMILES: BrC1=CN=C(C=C1C#N)N
Computed Properties
- Exact Mass: 196.95900
- Monoisotopic Mass: 196.95886g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 162
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 62.7Ų
Experimental Properties
- PSA: 62.70000
- LogP: 1.87918
2-Amino-5-bromoisonicotinonitrile Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Amino-5-bromoisonicotinonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A594505-100mg |
2-Amino-5-bromoisonicotinonitrile |
944401-72-3 | 100mg |
$ 196.00 | 2023-04-19 | ||
| TRC | A594505-250mg |
2-Amino-5-bromoisonicotinonitrile |
944401-72-3 | 250mg |
$ 397.00 | 2023-04-19 | ||
| TRC | A594505-500mg |
2-Amino-5-bromoisonicotinonitrile |
944401-72-3 | 500mg |
$ 603.00 | 2023-04-19 | ||
| TRC | A594505-1g |
2-Amino-5-bromoisonicotinonitrile |
944401-72-3 | 1g |
$ 867.00 | 2023-04-19 | ||
| Chemenu | CM178277-5g |
2-Amino-5-bromoisonicotinonitrile |
944401-72-3 | 95% | 5g |
$593 | 2021-08-05 | |
| ChemScence | CS-0036617-10g |
2-Amino-5-bromopyridine-4-carbonitrile |
944401-72-3 | 98.86% | 10g |
$1228.0 | 2022-04-26 | |
| Apollo Scientific | OR959472-1g |
2-Amino-5-bromoisonicotinonitrile |
944401-72-3 | 97% | 1g |
£159.00 | 2025-02-21 | |
| abcr | AB462996-1 g |
2-Amino-5-bromo-isonicotinonitrile |
944401-72-3 | 1g |
€338.50 | 2023-04-21 | ||
| abcr | AB462996-5 g |
2-Amino-5-bromo-isonicotinonitrile |
944401-72-3 | 5g |
€1,180.00 | 2023-04-21 | ||
| Chemenu | CM178277-1g |
2-Amino-5-bromoisonicotinonitrile |
944401-72-3 | 95% | 1g |
$195 | 2022-06-09 |
2-Amino-5-bromoisonicotinonitrile Production Method
Production Method 1
Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 0.5 h, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water
1.2 Reagents: Sodium thiosulfate Solvents: Water
Reference
Production Method 2
Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 0 °C; 0 °C → rt; 2 h, rt
Reference
- Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors, ACS Medicinal Chemistry Letters, 2015, 6(5), 507-512
Production Method 3
Reaction Conditions
Reference
- Pyrazole derivatives as YAP/TAZ-TEAD inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer and fibrosis, World Intellectual Property Organization, , ,
Production Method 4
Reaction Conditions
Reference
- Method of inhibiting hamartoma tumor cells, United States, , ,
Production Method 5
Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile
Reference
- Imidazo[1,2-a]pyridine compounds as tyrosine kinase c-Met signal transduction pathway inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cell hyperplasia diseases, World Intellectual Property Organization, , ,
Production Method 6
Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ; rt → -18 °C; 1 h, -18 °C
Reference
- Imidazopyridine compounds useful in the treatment of non-insulin dependent diabetes mellitus and their preparation, pharmaceutical compositions, World Intellectual Property Organization, , ,
Production Method 7
Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 3 h, 80 °C
Reference
- Preparation of nitrogen-containing macrocyclic compounds useful as BRD4 inhibitors for the treatment of inflammatory disease, cancer, and autoimmune disease, World Intellectual Property Organization, , ,
Production Method 8
Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 2 h, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt
Reference
- Preparation of substituted pyrrolopyridinones as HPK1 antagonists and uses thereof, World Intellectual Property Organization, , ,
Production Method 9
Reaction Conditions
1.1 Reagents: p-Toluenesulfonic acid , Butylpyridinium bromide , Hydrogen peroxide Solvents: 1,2-Dimethoxyethane ; 24 h, 80 °C
Reference
- A mild method for the regioselective bromination of 2-aminopyridines, Tetrahedron Letters, 2014, 55(36), 5058-5061
Production Method 10
Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 90 min, rt
Reference
- Preparation of dimorpholinopyrimidines for inhibiting hamartoma tumor cells, World Intellectual Property Organization, , ,
Production Method 11
Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 90 min, rt
Reference
- Identification of NVP-BKM120 as a Potent, Selective, Orally Bioavailable Class I PI3 Kinase Inhibitor for Treating Cancer, ACS Medicinal Chemistry Letters, 2011, 2(10), 774-779
Production Method 12
Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 90 min, rt
Reference
- Pyrimidine derivatives used as PI-3 kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,
2-Amino-5-bromoisonicotinonitrile Raw materials
2-Amino-5-bromoisonicotinonitrile Preparation Products
2-Amino-5-bromoisonicotinonitrile Suppliers
Amadis Chemical Company Limited
Gold Member
(CAS:944401-72-3)2-Amino-5-bromoisonicotinonitrile
Order Number:A929154
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 14:56
Price ($):159.0/559.0
Email:sales@amadischem.com
2-Amino-5-bromoisonicotinonitrile Related Literature
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
-
J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
944401-72-3 (2-Amino-5-bromoisonicotinonitrile) Related Products
- 180994-87-0(2-amino-5-bromo-4-methylpyridine-3-carbonitrile)
- 3430-29-3(3,5-dibromo-4-methyl-pyridin-2-amine)
- 98198-48-2(2-Amino-5-bromo-4-methylpyridine)
- 40073-38-9(3-bromo-4-methylpyridin-2-amine)
- 1029128-27-5(5-Bromo-4-phenylpyridin-2-amine)
- 1227607-07-9(2-Amino-5-bromo-4-(bromomethyl)pyridine)
- 1356109-66-4(5-Bromo-2-(dimethylamino)isonicotinonitrile)
- 1368352-40-2(2-Amino-5-bromo-4-ethylpyridine)
- 1227591-50-5(2-Amino-5-bromopyridine-4-acetonitrile)
- 1805556-80-2(2-Amino-3-bromoisonicotinonitrile)
Recommended suppliers
Amadis Chemical Company Limited
(CAS:944401-72-3)2-Amino-5-bromoisonicotinonitrile
Purity:99%/99%
Quantity:1g/5g
Price ($):159.0/559.0